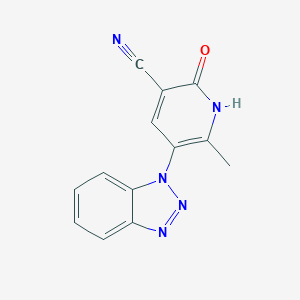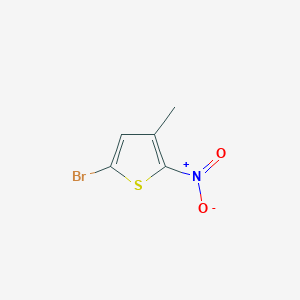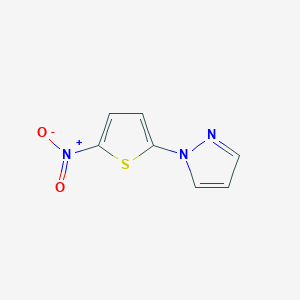
AI-942/8011547 AI-942/8011551
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AI-942/8011547 AI-942/8011551 is a useful research compound. Its molecular formula is C10H6Br2S2 and its molecular weight is 350.1g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl or polyaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
- 2-bromothiophene
- 3-bromothiophene
- 2,5-dibromothiophene
- 3,3’-dibromo-2,2’-bithiophene
Uniqueness
Properties
Molecular Formula |
C10H6Br2S2 |
|---|---|
Molecular Weight |
350.1g/mol |
IUPAC Name |
3-bromo-2-[(Z)-2-(3-bromothiophen-2-yl)ethenyl]thiophene |
InChI |
InChI=1S/C10H6Br2S2/c11-7-3-5-13-9(7)1-2-10-8(12)4-6-14-10/h1-6H/b2-1- |
InChI Key |
VDOQKHMSNJVSJS-UPHRSURJSA-N |
SMILES |
C1=CSC(=C1Br)C=CC2=C(C=CS2)Br |
Isomeric SMILES |
C1=CSC(=C1Br)/C=C\C2=C(C=CS2)Br |
Canonical SMILES |
C1=CSC(=C1Br)C=CC2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4-Dibromothieno[2,3-b]thiophene](/img/structure/B428637.png)
![6-bromothieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428639.png)
![5,6-dibromo-4-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428640.png)
![6-bromo-2-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428641.png)
![4-bromo-2-methylthieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428642.png)
![4-(Nitro)-1-methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B428644.png)

![5-Fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428647.png)


